2-(4-Methoxyphenyl)-4-methyl-1,3-dioxane, also known as 1,3-Dioxolane, 2-(4-methoxyphenyl)-4-methyl-, is a chemical compound with the molecular formula and a molecular mass of approximately 194.23 g/mol. It is classified as a dioxane derivative due to the presence of a dioxane ring structure in its molecular architecture. This compound is indexed under the CAS Registry Number 6414-32-0, which facilitates its identification in chemical databases and literature .
The synthesis of 2-(4-Methoxyphenyl)-4-methyl-1,3-dioxane typically involves several steps that may include the use of various reagents and conditions. A common method involves:
Technical details regarding specific reaction conditions, yields, and purification methods can vary based on the laboratory setup and desired purity of the final product.
The molecular structure of 2-(4-Methoxyphenyl)-4-methyl-1,3-dioxane features a dioxane ring fused with a methoxyphenyl group. The structural formula can be represented in various formats:
InChI=1S/C11H14O3/c1-8-7-13-11(14-8)9-3-5-10(12-2)6-4-9/h3-6,8,11H,7H2,1-2H3CC1OC(OC1)C2=CC=C(OC)C=C2| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 194.23 g/mol |
| Boiling Point | 145-149 °C @ 11 Torr |
| Density | Not specified |
| Flash Point | Not specified |
This structure exhibits a combination of aromatic and aliphatic characteristics due to its methoxy and dioxane functionalities .
2-(4-Methoxyphenyl)-4-methyl-1,3-dioxane can participate in various chemical reactions typical for dioxanes and aromatic compounds:
These reactions are essential for modifying the compound for various applications in organic synthesis .
The mechanism of action for 2-(4-Methoxyphenyl)-4-methyl-1,3-dioxane primarily involves its interactions as an electrophile or nucleophile in organic synthesis:
This behavior makes it a versatile intermediate in synthetic organic chemistry .
Relevant data indicates that this compound has a relatively low volatility with a flash point around 93.1 °C .
2-(4-Methoxyphenyl)-4-methyl-1,3-dioxane finds applications primarily in scientific research and organic synthesis:
CAS No.: 7448-02-4
CAS No.: 4687-94-9
CAS No.: 102680-35-3
CAS No.: